molecular formula C15H25N5O3S B6530641 N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide CAS No. 946224-26-6

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide

Cat. No.: B6530641
CAS No.: 946224-26-6
M. Wt: 355.5 g/mol
InChI Key: FUYIJYBMLYZLFT-UHFFFAOYSA-N
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Description

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide is a synthetic small molecule characterized by a pentanamide backbone linked to a sulfonylethyl group substituted with a 4-(pyrimidin-2-yl)piperazine moiety.

Properties

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3S/c1-2-3-5-14(21)16-8-13-24(22,23)20-11-9-19(10-12-20)15-17-6-4-7-18-15/h4,6-7H,2-3,5,8-13H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYIJYBMLYZLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide typically involves multiple steps, starting with the preparation of the pyrimidinylpiperazine core. This core can be synthesized through a reaction between 2-thiouracil and substituted benzyl derivatives, followed by further modifications to introduce the sulfonyl and amide groups.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Large-scale reactors and purification systems are employed to ensure consistent quality and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles in the presence of suitable leaving groups.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a lead compound in drug discovery and development, particularly for conditions related to inflammation and cancer.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide and its analogs:

Compound Name Core Structure Key Substituents Synthetic Yield Key Analytical Data (¹H NMR) Reference
This compound Pentanamide + sulfonylethyl-piperazine Pyrimidin-2-yl on piperazine Not reported Not available N/A
N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (11a) Pentanamide + arylpiperazine Quinolin-2-yl, 2-(trifluoromethoxy)phenyl on piperazine 44% δ 9.09 (s, 1H), 8.48–8.46 (d, J = 8.88 Hz, 1H), 3.11–3.08 (t, J = 4.48 Hz, 4H)
N-(quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (10d) Pentanamide + arylpiperazine Quinolin-3-yl, 2-(trifluoromethoxy)phenyl on piperazine 41% δ 9.35 (broad s, 1H), 8.83 (d, J = 2.48 Hz, 1H), 3.06–3.04 (t, J = 4.4 Hz, 4H)
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide Pentanamide + sulfamoylphenyl Pyrimidin-2-yl-sulfamoyl, 1,3-dioxoisoindolin-2-yl 83% Not provided (elemental analysis: C 58.59%, H 4.81%, N 14.32%, S 6.69%)
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pentanamide Pentanamide + piperazine-phenyl 2-methylpropanoyl on piperazine, no sulfonyl group Not reported Not provided (CAS: 674361-35-4; Formula: C19H29N3O2)

Structural and Functional Insights

Piperazine Modifications: The pyrimidin-2-yl group on piperazine in the target compound contrasts with arylpiperazine analogs (e.g., trifluoromethoxyphenyl in 11a and 10d). Pyrimidine’s hydrogen-bonding capacity may enhance target selectivity compared to bulkier aryl groups, which improve lipophilicity . The sulfonylethyl linker in the target compound differs from the sulfamoylphenyl group in ’s analog.

Synthetic Challenges: Arylpiperazine-containing compounds (e.g., 11a, 10d) show moderate yields (41–44%), attributed to challenges in purifying polar intermediates via normal-phase chromatography . The target compound’s sulfonylethyl group may introduce similar purification hurdles. Higher yields (83%) in ’s sulfamoylphenyl analog suggest that electron-withdrawing groups (e.g., pyrimidin-2-yl-sulfamoyl) may stabilize intermediates during synthesis .

The 1,3-dioxoisoindolin-2-yl group in ’s compound introduces a rigid, planar structure absent in the target compound, which may reduce metabolic stability .

Research Findings and Implications

  • Receptor Affinity : Arylpiperazine analogs (e.g., 11a, 10d) are often designed for serotonin or dopamine receptor modulation. The target compound’s pyrimidin-2-yl group could shift selectivity toward kinases or purinergic receptors due to enhanced π-π stacking and hydrogen bonding .
  • Metabolic Stability : Sulfonamide-containing compounds (e.g., ) exhibit longer half-lives than ester or amide derivatives. The target compound’s sulfonylethyl group may confer similar resistance to enzymatic hydrolysis .
  • Toxicity Considerations: Piperazine derivatives with trifluoromethoxy substituents (e.g., 11a) show higher cytotoxicity in vitro compared to non-halogenated analogs. The pyrimidin-2-yl group in the target compound may mitigate this issue .

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